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Compound of Interest

Compound Name: 4-Hydroxy-7-azaindole

Cat. No.: B1314163 Get Quote

CAS Number: 74420-02-3

This technical guide provides an in-depth overview of 4-Hydroxy-7-azaindole (also known as

1H-Pyrrolo[2,3-b]pyridin-4-ol), a key heterocyclic building block for researchers in drug

discovery and chemical biology. This document details its chemical properties, experimental

protocols for its synthesis and analysis, and its application in targeting signaling pathways,

particularly as a scaffold for Rho-kinase (ROCK) inhibitors.

Core Chemical and Physical Data
4-Hydroxy-7-azaindole is a solid, heterocyclic compound valued for its structural similarity to

purines and indoles, making it a privileged scaffold in medicinal chemistry. While specific

experimental data for melting point and solubility are not widely published, the following tables

summarize its key chemical identifiers and safety information. For context, the melting point of

the parent compound, 7-azaindole, is 105-107 °C.

Table 1: Chemical Identification
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Property Value Reference

CAS Number 74420-02-3 [1]

Molecular Formula C₇H₆N₂O [1]

Molecular Weight 134.14 g/mol [1]

Synonym 1H-Pyrrolo[2,3-b]pyridin-4-ol [2]

Typical Purity ≥98% [1]

Table 2: Safety and Handling

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

GHS Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Application in Drug Discovery: Targeting the Rho-
Kinase (ROCK) Signaling Pathway
4-Hydroxy-7-azaindole is a crucial starting material for the synthesis of potent and selective

inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling

pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, cell

adhesion, and motility. Dysregulation of this pathway is implicated in various diseases,

including hypertension, glaucoma, and cancer metastasis. ROCK inhibitors developed from the

7-azaindole scaffold have shown significant therapeutic potential.

The diagram below illustrates the core components of the ROCK signaling pathway and the

point of intervention for inhibitors.
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Caption: The Rho/ROCK signaling pathway and point of inhibition.
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Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-Hydroxy-7-azaindole are

provided below. These protocols are representative and may require optimization based on

specific laboratory conditions and equipment.

Synthesis of 4-Hydroxy-7-azaindole
The synthesis of 4-Hydroxy-7-azaindole can be achieved via a multi-step process, starting

from the commercially available 7-azaindole. The following protocol is a composite based on

patented methods for 4-substitution and standard organic transformations.

Step 1: N-Oxidation of 7-Azaindole

Dissolve 7-azaindole in an organic solvent such as THF or ethyl acetate.

Cool the solution to 5-15 °C in an ice bath.

Add hydrogen peroxide (30-50% solution) dropwise while maintaining the temperature.

Allow the reaction to stir at room temperature for 2-5 hours, monitoring by TLC.

Upon completion, work up the reaction to isolate the N-oxide-7-azaindole product.

Step 2: Halogenation at the 4-Position (e.g., Chlorination)

Dissolve the N-oxide-7-azaindole from Step 1 in acetonitrile.

Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the solution.

Heat the mixture to 80-100 °C.

After 30-60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA).

Continue the reaction at 80-100 °C for 2-8 hours until completion (monitored by TLC).

Remove the solvent and excess POCl₃ under reduced pressure.
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Carefully quench the residue with ice water and adjust the pH to 8.5-9.5 with a base (e.g.,

NaHCO₃) to precipitate the product.

Filter, wash with water, and dry to obtain 4-chloro-7-azaindole.

Step 3: Methoxylation of 4-Chloro-7-azaindole

Dissolve 4-chloro-7-azaindole in DMF.

Add sodium methoxide and heat the reaction to 110-130 °C for approximately 8 hours.

After cooling, remove DMF under reduced pressure.

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer, concentrate, and purify (e.g., by recrystallization) to yield 4-methoxy-7-

azaindole.

Step 4: Demethylation to 4-Hydroxy-7-azaindole

Dissolve 4-methoxy-7-azaindole in a dry, inert solvent like dichloromethane (DCM) under an

inert atmosphere (e.g., Nitrogen or Argon).

Cool the solution to -78 °C (dry ice/acetone bath).

Slowly add boron tribromide (BBr₃, ~3 equivalents) in DCM.

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Carefully quench the reaction by slowly adding methanol, followed by water.

Neutralize with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield pure 4-
Hydroxy-7-azaindole.

Analytical Characterization Protocols
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol outlines standard sample preparation and data acquisition for ¹H NMR analysis.

Sample Preparation:

Accurately weigh 5-10 mg of the 4-Hydroxy-7-azaindole sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to

the hydroxyl proton).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (Typical 400 MHz Spectrometer):

Pulse Program: Standard single-pulse experiment.

Number of Scans (NS): 16-64 (adjust based on concentration).

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 3-4 seconds.

Temperature: 298 K (25 °C).

Data Processing:

Apply Fourier transformation to the acquired FID.

Perform phase and baseline corrections.

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50

ppm).
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Integrate all signals to determine the relative proton ratios.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for the analysis of 4-Hydroxy-7-azaindole, often after its incorporation into

potential inhibitors and extraction from a biological matrix (e.g., plasma).

Sample Preparation (from Plasma):

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard to

precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4 °C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Conditions:

System: Waters ACQUITY UPLC or equivalent.

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be

optimized for the parent ion [M+H]⁺ and its characteristic fragments.

3. Infrared (IR) Spectroscopy
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For solid samples like 4-Hydroxy-7-azaindole, a KBr pellet is a standard method for IR

analysis.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr powder in an

agate mortar.

Transfer the fine powder to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Experimental and Developmental Workflows
The development of a novel kinase inhibitor from a scaffold like 4-Hydroxy-7-azaindole follows

a structured workflow, from initial synthesis to biological evaluation.
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Caption: Workflow for Kinase Inhibitor Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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